2-(4-chlorophenyl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-18-4-2-5-21(16-18)25-11-13-26(14-12-25)30(28,29)15-3-10-24-22(27)17-19-6-8-20(23)9-7-19/h2,4-9,16H,3,10-15,17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUFPUFFXABYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl acetamide intermediate. This can be achieved by reacting 4-chloroaniline with acetic anhydride under acidic conditions.
Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be done by reacting the chlorophenyl intermediate with m-tolylpiperazine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Sulfonylation: The final step is the sulfonylation of the piperazine derivative. This can be achieved by reacting the piperazine intermediate with a sulfonyl chloride derivative under basic conditions, typically using triethylamine as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(4-chlorophenyl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide exhibit significant anticancer activity. For instance, studies have shown that derivatives containing similar structures can inhibit cancer cell proliferation by interfering with critical pathways involved in tumor growth.
A study evaluated the compound's efficacy against various human cancer cell lines, demonstrating an average growth inhibition rate that suggests potential as an anticancer agent .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural components may allow it to inhibit bacterial growth or disrupt essential cellular processes in pathogens. Preliminary studies suggest that it targets specific enzymes or receptors within microbial cells, leading to antimicrobial effects .
Case Studies and Research Findings
- Anticancer Evaluation : A study conducted by the National Cancer Institute assessed the compound's ability to inhibit cell growth across multiple cancer types, revealing significant cytotoxicity against breast and colon cancer cells .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various biological targets, suggesting that it may effectively interact with proteins involved in cancer progression and microbial resistance mechanisms .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, enhancing their potential for clinical application in treating cancer and infections .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with neurotransmitter receptors in the brain, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related molecules from the evidence:
Key Findings:
Substituent Effects: The 4-chlorophenyl group in the target compound offers moderate lipophilicity compared to 3,4-dichlorophenyl (708559), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Linker and Spacer Modifications :
- The sulfonamide-propyl linker in the target compound provides conformational flexibility and hydrogen-bonding capacity, unlike the rigid Schiff base in the AK Scientific analog .
- The absence of a pyrrolidine chain (as in 708559) reduces the risk of off-target interactions with adrenergic or dopaminergic receptors .
The trifluoromethyl group in compound 3h offers stronger electron-withdrawing effects than chlorine, which could influence binding to hydrophobic pockets.
Biological Implications: Piperazine sulfonamides (target compound and AK Scientific analog) are associated with serotonin receptor modulation, while naphthoquinone-containing analogs (646807) may exhibit anticancer activity via redox cycling .
Notes on Comparative Utility
- The target compound’s balanced substituent profile (moderate lipophilicity, flexible linker) positions it as a candidate for further CNS-targeted studies, contrasting with more polar (e.g., 646807) or sterically hindered (e.g., 3h) analogs.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a member of a class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of the sulfonamide and acetamide moieties. The general synthetic route includes:
- Formation of Piperazine Derivative : Reaction of m-toluidine with piperazine under acidic conditions.
- Sulfonation : Introduction of a sulfonyl group to form the sulfonamide.
- Acetylation : Coupling with acetic anhydride to yield the final compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives possess moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound class shows promise in anticancer applications. For example, derivatives have been evaluated against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). These studies suggest that modifications to the piperazine structure can enhance cytotoxic effects . The mechanism may involve apoptosis induction through modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to dopamine D4 receptors, which has been shown to influence neurochemical pathways .
- Enzyme Inhibition : Studies have indicated potential inhibitory effects on acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .
Case Studies
- Anticancer Efficacy : A study evaluated a series of piperazine derivatives, including those structurally similar to this compound), showing varying degrees of growth inhibition across different cancer cell lines. Notably, some compounds exhibited GI50 values as low as 3.1 µM against MCF-7 cells .
- Antimicrobial Screening : In another study, a panel of synthesized compounds was assessed for antimicrobial activity using standard disk diffusion methods. The results indicated that certain derivatives showed comparable efficacy to established antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic protocols for 2-(4-chlorophenyl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide, and what challenges arise during purification?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonation : Introducing the sulfonyl group via reaction of piperazine derivatives with propane sultone under controlled pH (e.g., using triethylamine in dichloromethane) .
- Acetamide Coupling : Reacting 4-chlorophenylacetic acid with the sulfonated intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification Challenges : Residual solvents (e.g., DMF) and unreacted intermediates require column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–7.4 ppm for chlorophenyl), sulfonylpropyl chain (δ 3.1–3.5 ppm), and piperazine protons (δ 2.8–3.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 476.14) and fragments (e.g., loss of the sulfonylpropyl group) .
- IR Spectroscopy : Peaks at 1670 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Advanced: How can researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Deuterated Solvents : Use DMSO-d₆ to enhance solubility and reduce signal broadening in NMR .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., via slow evaporation in ethanol) and analyzing unit cell parameters (e.g., space group P2₁/c) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., PubChem entries for piperazine-sulfonamides) to validate chemical shifts and fragmentation patterns .
Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Piperazine Substitution : Replacing m-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) increases receptor binding affinity in serotonin/dopamine receptor assays .
- Sulfonyl Chain Length : Shortening the propyl linker to ethyl reduces metabolic instability but may compromise solubility .
- Chlorophenyl Position : Para-substitution (4-chloro) enhances antimicrobial activity compared to ortho/meta isomers (e.g., MIC = 8 µg/mL against S. aureus) .
Advanced: How can molecular docking studies predict the compound’s interaction with biological targets?
Methodological Answer:
- Target Selection : Prioritize receptors like 5-HT₁A or D₂ based on structural similarity to known ligands (e.g., aripiprazole analogs) .
- Docking Workflow :
- Key Interactions : Hydrogen bonds between the sulfonyl group and Arg156, and π-π stacking of chlorophenyl with Phe361 .
Basic: What methods are recommended for assessing the compound’s purity and stability under storage conditions?
Methodological Answer:
- HPLC Analysis : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities (<0.5% area) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hydrolysis of the acetamide bond; stabilize with lyophilization and desiccants .
Advanced: How do substituents on the piperazine ring influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity : m-Tolyl increases logP (2.8 vs. 2.1 for phenyl), enhancing blood-brain barrier permeability but reducing aqueous solubility .
- Metabolism : Fluorine substitution (e.g., 4-fluorophenyl) slows hepatic clearance by reducing CYP3A4-mediated oxidation .
- Plasma Protein Binding : Sulfonyl groups increase albumin binding (>90%), requiring dose adjustments in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
